Product packaging for 3,3'-Propylenebis-10H-phenothiazine(Cat. No.:CAS No. 71913-07-0)

3,3'-Propylenebis-10H-phenothiazine

Cat. No.: B12657948
CAS No.: 71913-07-0
M. Wt: 438.6 g/mol
InChI Key: JDIHUWWOVUQTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-Propylenebis-10H-phenothiazine is a chemical compound offered for research and development purposes. The phenothiazine molecular structure provides a valuable template for the development of compounds that interact with diverse biological processes . Phenothiazine derivatives are known to exhibit a wide spectrum of pharmacological activities and have been investigated for applications including antipsychotic agents, anticancer therapeutics, and antimicrobial uses . The specific properties, mechanism of action, and research applications for this compound are areas of ongoing investigation. Researchers are exploring its potential value as a building block in medicinal chemistry, a core structure in materials science, and an intermediate in organic synthesis. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H22N2S2 B12657948 3,3'-Propylenebis-10H-phenothiazine CAS No. 71913-07-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71913-07-0

Molecular Formula

C27H22N2S2

Molecular Weight

438.6 g/mol

IUPAC Name

3-[1-(10H-phenothiazin-3-yl)propan-2-yl]-10H-phenothiazine

InChI

InChI=1S/C27H22N2S2/c1-17(19-11-13-23-27(16-19)31-25-9-5-3-7-21(25)29-23)14-18-10-12-22-26(15-18)30-24-8-4-2-6-20(24)28-22/h2-13,15-17,28-29H,14H2,1H3

InChI Key

JDIHUWWOVUQTGB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)NC3=CC=CC=C3S2)C4=CC5=C(C=C4)NC6=CC=CC=C6S5

Origin of Product

United States

Synthetic Methodologies for 3,3 Propylenebis 10h Phenothiazine and Analogous Bis Phenothiazine Derivatives

The synthesis of bis-phenothiazine derivatives, where two phenothiazine (B1677639) units are joined by a linker, involves several established chemical strategies. While specific literature on the direct synthesis of 3,3'-Propylenebis-10H-phenothiazine is scarce, the methodologies for creating analogous structures, particularly N-alkylated dimers, are well-documented. These methods are broadly applicable to the target molecule.

A primary and efficient route for creating such dimers is the N-alkylation of the phenothiazine core. researchgate.netresearchgate.net This involves the reaction of two equivalents of a phenothiazine salt with a suitable dihaloalkane, such as 1,3-dibromopropane, to form the propylene (B89431) bridge. The reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom of the phenothiazine, thereby activating it for nucleophilic substitution. Phase transfer catalysts can be employed to improve yields and reaction conditions. nih.gov

Another approach involves multi-component reactions. For instance, a three-component method has been developed for the selective synthesis of phenothiazines and bis-phenothiazines from simple starting materials like cyclohexanones, elemental sulfur, and inorganic ammonium (B1175870) salts under metal-free, aerobic conditions. rsc.org This offers a facile and practical pathway to these complex structures.

Copper-catalyzed coupling reactions, such as the Ullmann condensation, represent another significant synthetic tool. nih.govorganic-chemistry.orgwikipedia.org These reactions facilitate the formation of C-N bonds, essential for constructing the phenothiazine framework and for linking heterocyclic units. Modern variations of the Ullmann reaction often use ligands to improve catalyst efficacy and allow for milder reaction conditions compared to the harsh temperatures traditionally required. nih.gov

The synthesis of related dipyridothiazine dimers has been achieved through the alkylation of diazaphenothiazines with various alkylaromatic linkers, further demonstrating the versatility of alkylation reactions in creating bis-heterocyclic systems. nih.govnih.gov

Table 1: Summary of Synthetic Methodologies for Bis-Phenothiazine Derivatives

Method Description Key Reagents Typical Conditions Reference(s)
N-Alkylation Direct connection of two phenothiazine units via an alkyl linker. Phenothiazine, Dihaloalkane (e.g., 1,3-dibromopropane), Base (e.g., NaH), Phase Transfer Catalyst (e.g., TBAI) Heterogeneous basic medium, Reflux researchgate.netnih.gov
Three-Component Reaction A convergent approach to building the phenothiazine core and linking units. Cyclohexanone derivatives, Elemental Sulfur, Ammonium salts Metal-free, Aerobic conditions rsc.org
Ullmann Condensation Copper-catalyzed C-N bond formation to construct the heterocyclic system. Aryl halides, Amines, Copper catalyst (e.g., CuI), Ligands Elevated temperatures, often in polar solvents like DMF nih.govorganic-chemistry.org
Dipyridothiazine Dimerization Alkylation of pre-formed diazaphenothiazine cores with linkers. Diazaphenothiazines, Alkylaromatic linkers Alkylation reaction conditions nih.govnih.gov

Analytical Characterization Techniques in Synthetic Chemistry

The structural confirmation of 3,3'-Propylenebis-10H-phenothiazine and its analogs relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the synthesized compounds. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of phenothiazine (B1677639) derivatives. acs.orgmdpi.com

¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms. In a bis-phenothiazine structure, the aromatic protons of the phenothiazine rings typically appear as multiplets in the range of 6.5-8.0 ppm. nih.gov The protons on the propylene (B89431) linker would exhibit characteristic signals in the aliphatic region, with the central methylene (B1212753) group appearing as a quintet or multiplet and the adjacent methylene groups as triplets, their precise shifts depending on the electronic environment.

¹³C NMR: Carbon NMR is used to identify all unique carbon atoms in the molecule. The aromatic carbons of the phenothiazine rings resonate in the downfield region (approx. 115-145 ppm). nih.govchemicalbook.com The carbons of the propylene linker would be found in the upfield region. The chemical shifts are sensitive to substituents on the phenothiazine rings. nih.gov Two-dimensional NMR techniques like COSY, HSQC, and HMBC are crucial for unambiguously assigning all proton and carbon signals, especially in complex dimer structures. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. researchgate.net

Electron Impact (EI-MS): This technique often leads to extensive fragmentation. Common fragmentation pathways for phenothiazines involve the loss of side chains and characteristic cleavages of the heterocyclic ring. sapub.org

Electrospray Ionization (ESI-MS): A softer ionization technique, ESI-MS is excellent for determining the molecular weight of the parent compound, often observing the protonated molecule [M+H]⁺. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. nih.govnih.gov The fragmentation of bis-alkane compounds often involves cleavage of the linker chain. dphen1.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a phenothiazine derivative shows several characteristic absorption bands. researchgate.netmdpi.com

The N-H stretch of the secondary amine in the 10H-phenothiazine core is typically observed around 3300-3400 cm⁻¹, though this band would be absent in N-substituted derivatives like this compound.

Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic rings are found in the 1450-1600 cm⁻¹ region. researchgate.netmdpi.com

The symmetric C-N-C stretching mode is typically seen around 1240 cm⁻¹. researchgate.net

A key band for the phenothiazine skeleton is the symmetric C-S-C stretching vibration, which appears near 1080 cm⁻¹. researchgate.net

Table 2: General Analytical Data for Bis-Phenothiazine Derivatives

Technique Observed Feature Typical Spectral Region/Value Reference(s)
¹H NMR Aromatic Protons 6.5 - 8.0 ppm (multiplets) nih.gov
Propylene Bridge Protons ~1.5 - 4.0 ppm -
¹³C NMR Aromatic Carbons 115 - 145 ppm nih.govchemicalbook.com
Propylene Bridge Carbons ~20 - 45 ppm -
Mass Spec. Molecular Ion Peak [M+H]⁺ Corresponds to the calculated molecular weight rsc.org
Fragmentation Cleavage of the alkyl linker and phenothiazine ring system sapub.orgdphen1.com
IR Spec. Aromatic C=C Stretch 1450 - 1600 cm⁻¹ researchgate.netmdpi.com
C-N-C Stretch ~1240 cm⁻¹ researchgate.net
C-S-C Stretch ~1080 cm⁻¹ researchgate.net

Electronic Structure and Frontier Molecular Orbital Theory of 3,3 Propylenebis 10h Phenothiazine

Theoretical Frameworks for Computational Analysis

The investigation of the electronic properties of phenothiazine (B1677639) derivatives is well-supported by robust computational methods. nih.govnih.gov Computational chemistry utilizes computer simulations based on theoretical chemistry principles to solve complex chemical problems, offering the ability to calculate molecular structures and properties. wikipedia.orgnextmol.com

Density Functional Theory (DFT) has become a cornerstone for these analyses. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnepjol.info It is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the complex multi-electron wavefunction. compchem.nl This approach is highly effective for calculating ground-state geometries, electronic properties, and vibrational frequencies of medium to large-sized molecules like phenothiazine derivatives with a favorable balance of accuracy and computational cost. researchgate.netnrel.gov

Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to study the properties of molecules in their excited states. compchem.nlresearchgate.net By calculating how the electron density changes with time in response to a perturbation, TD-DFT allows for the prediction of electronic absorption spectra (UV-Vis), and provides insights into the nature of electronic transitions, such as intramolecular charge transfer. compchem.nlresearchgate.netmdpi.com The method has been widely applied to understand the photophysical properties of various phenothiazine compounds. mdpi.com

Together, DFT and TD-DFT form a powerful toolkit for elucidating the intricate relationship between the structure of 3,3'-Propylenebis-10H-phenothiazine and its electronic behavior. These computational approaches enable detailed exploration of its frontier orbitals, electron distribution, and conformational landscape. nrel.gov

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic behavior and reactivity. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and indicates the ability to accept an electron. researchgate.netmdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's chemical stability and the energy of its lowest electronic transition. researchgate.net

For a single 10H-phenothiazine unit, the HOMO is typically characterized by significant electron density delocalized across the tricyclic system, with major contributions from the electron-rich nitrogen and sulfur heteroatoms. mdpi.com This makes the phenothiazine core an excellent electron donor. The LUMO is also distributed over the aromatic rings.

In this compound, the two phenothiazine moieties are connected by a saturated propylene (B89431) linker, which acts as an electronic insulator. Consequently, direct π-conjugation between the two units is interrupted. This leads to a specific frontier orbital topology where the HOMO and LUMO levels of the dimer are expected to be nearly degenerate pairs of orbitals. One set of HOMO and LUMO orbitals would be localized on one phenothiazine unit, with a corresponding, almost identical energy set localized on the other. This near-degeneracy is a hallmark of systems containing two electronically independent chromophores.

Table 1: Conceptual Frontier Orbital Characteristics of this compound This table is illustrative, based on theoretical principles, as specific computational values for this compound are not available in the cited literature.

Molecular OrbitalDescriptionExpected Energy LevelPrimary Localization
LUMO+1Degenerate LUMOE(LUMO) + δEPhenothiazine Unit B
LUMOLowest Unoccupied Molecular OrbitalE(LUMO)Phenothiazine Unit A
HOMOHighest Occupied Molecular OrbitalE(HOMO)Phenothiazine Unit A
HOMO-1Degenerate HOMOE(HOMO) - δEPhenothiazine Unit B

δE represents the small energy splitting due to through-space interactions.

Electron Density Distribution and Intramolecular Charge Transfer Characteristics

The electron density distribution in this compound is dictated by the inherent properties of the phenothiazine rings. The phenothiazine nucleus is an electron-rich system due to the presence of the nitrogen and sulfur heteroatoms. mdpi.com Molecular electrostatic potential (MESP) maps of phenothiazine derivatives typically show negative potential (indicating electron-rich regions) concentrated around the heterocyclic core, particularly near the sulfur and nitrogen atoms, while positive potential is found near the N-H proton. researchgate.netnepjol.info

In the ground state of this compound, the electron density is expected to be symmetrically distributed, with each phenothiazine unit maintaining the characteristics of the parent compound.

Intramolecular Charge Transfer (ICT) refers to the transfer of electronic charge from a donor part of a molecule to an acceptor part upon photoexcitation. In many phenothiazine derivatives, the phenothiazine core acts as the electron donor. For this compound, significant ICT between the two phenothiazine units is highly improbable. The saturated propylene linker does not provide a conjugated pathway for efficient charge delocalization across the entire molecule.

Therefore, upon electronic excitation, any charge transfer characteristics would be largely confined within each individual phenothiazine ring system, similar to what is observed in a monomeric phenothiazine derivative. The primary electronic transitions would be of a localized nature (π-π* transitions within one ring system) rather than a charge transfer between the two distant rings.

Influence of Propylene Linker on Electronic Delocalization and Conjugation

The primary role of this propylene linker is to act as a flexible and electronically insulating spacer. Its key influences are:

Interruption of π-Conjugation: The sp³-hybridized carbon atoms of the propylene chain break the π-conjugation between the two aromatic phenothiazine systems. This lack of electronic communication means that the two units behave largely as independent chromophores. The electron delocalization is confined to each individual tricyclic phenothiazine core. mdpi.com

Steric and Conformational Control: While electronically isolating, the linker's length and flexibility are crucial in defining the spatial relationship between the two phenothiazine rings. It dictates the possible conformations the molecule can adopt, influencing how the two rings are oriented with respect to each other (e.g., folded, extended, or parallel). nih.gov

Conformational Analysis and Tautomerism Studies within Bis-Phenothiazine Frameworks

The three-dimensional structure of phenothiazine-based molecules is complex and non-planar. The central thiazine (B8601807) ring imparts a distinct "butterfly" fold to the molecule. mdpi.com The degree of this folding can be influenced by substituents on the nitrogen atom or the aromatic rings. mdpi.comnih.gov For phenothiazine itself, this folding can lead to different conformers, often described as quasi-equatorial and quasi-axial, arising from inversion at the nitrogen atom.

In this compound, the conformational landscape is significantly more complex due to the propylene linker. The molecule possesses multiple rotatable single bonds within the linker, leading to a variety of possible spatial arrangements of the two phenothiazine units. Key conformational possibilities would include:

Anti (or Extended) Conformations: Where the two phenothiazine units are positioned away from each other.

Syn (or Folded) Conformations: Where the propylene bridge allows the two phenothiazine rings to fold back and potentially interact via π-π stacking.

The preferred conformation will be a balance between stabilizing intramolecular forces (like van der Waals or π-π interactions in a folded state) and destabilizing steric repulsions. Detailed theoretical investigations on related phenothiazine dimers have shown that different stacking arrangements (e.g., side-parallel) can be energetically favorable, and the flexibility of the alkyl linker plays a crucial role in allowing the system to achieve these conformations. nih.gov The synthesis of conformationally restricted analogues of phenothiazines has been a strategy to probe the structural requirements for specific activities.

Tautomerism is less of a focus for this specific compound. While phenothiazines can exhibit tautomerism, it typically involves the proton on the nitrogen at position 10. Since the linkage in this compound does not directly involve the N-H group, the fundamental tautomeric possibilities of the 10H-phenothiazine core remain, but are not uniquely introduced or modified by the propylene bridge itself.

Photophysical Phenomena of 3,3 Propylenebis 10h Phenothiazine

Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption spectrum of phenothiazine (B1677639) and its simple derivatives typically displays two main bands in the ultraviolet (UV) region. nih.govresearchgate.net A shorter wavelength band, generally found between 230-265 nm, is assigned to a π-π* transition, while a longer wavelength band, often appearing above 280 nm, is attributed to an n-π* transition originating from the lone pair of electrons on the sulfur atom within the central ring. nih.govresearchgate.net For the parent 10H-phenothiazine, absorption maxima are observed at approximately 252 nm and 316 nm. nih.gov

In the case of 3,3'-Propylenebis-10H-phenothiazine, the presence of two phenothiazine chromophores linked by a propylene (B89431) bridge would be expected to influence these absorption characteristics. The interaction between the two π-systems, mediated by the flexible alkyl linker, could lead to a broadening or slight shifting of these bands compared to the monomer. The exact position of the absorption maxima would be sensitive to the conformation of the molecule, which dictates the spatial relationship between the two phenothiazine units.

Fluorescence emission for phenothiazine derivatives typically occurs in the violet-to-blue region of the spectrum. For instance, 10-methylphenothiazine (B72558) fluoresces with a peak around 440-448 nm. researchgate.net The emission from this compound would likely fall in a similar range, though the potential for excimer formation (an excited-state dimer) could introduce a new, red-shifted emission band. This phenomenon is observed in other aromatic hydrocarbon dimers and depends on the proximity and parallel alignment of the two aromatic systems in the excited state. rsc.org

Photoluminescence Quantum Yield (PLQY) Investigations

The fluorescence quantum yield (Φf) for simple phenothiazine derivatives is generally low, often less than 0.10 in organic solvents, indicating that non-radiative decay pathways are significant. researchgate.net For the parent phenothiazine, the Φf is in the range of 0.01-0.02. researchgate.net This low efficiency is partly due to efficient intersystem crossing from the first excited singlet state (S1) to the triplet state (T1).

For this compound, the PLQY would be influenced by the conformational flexibility imparted by the propylene linker. If the linker allows the two phenothiazine units to adopt a conformation that enhances non-radiative decay channels, such as vibrational relaxation or quenching through inter-unit interactions, the PLQY could be even lower than that of the corresponding monomer. Conversely, if the structure becomes more rigid or adopts a conformation that disfavors non-radiative pathways, an enhancement of the PLQY could be possible, although this is less common for flexible dimers.

Thermally Activated Delayed Fluorescence (TADF) and Room Temperature Phosphorescence (RTP) Pathways

Phenothiazine derivatives are a cornerstone in the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF). The TADF mechanism relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which allows for efficient reverse intersystem crossing (rISC) from the T1 state back to the S1 state, followed by delayed fluorescence.

For a dimer like this compound, the potential for TADF would be highly dependent on the electronic coupling between the two phenothiazine units. The ΔEST can be engineered by modifying the molecular structure. While specific studies on this compound are absent, research on other phenothiazine-based systems shows that achieving a small ΔEST is key. researchgate.net The propylene bridge in this compound likely leads to weak electronic coupling, which might not be optimal for achieving the charge-transfer character often associated with highly efficient TADF emitters.

Room Temperature Phosphorescence (RTP) is another potential decay pathway for the triplet excitons. RTP is favored in structures that promote intersystem crossing and inhibit non-radiative decay of the triplet state. This is often achieved by embedding the molecule in a rigid matrix or by designing molecules that pack tightly in the crystalline state to suppress vibrational quenching. researchgate.net Phenothiazine derivatives have been shown to exhibit RTP, with emission typically observed in the green to orange region of the spectrum (e.g., around 540 nm). nih.govresearchgate.net The flexible propylene linker in this compound might disfavor efficient RTP in solution due to vibrational and rotational motions, though it could potentially be observed in a frozen solution or in the solid state.

Two-Photon Absorption (TPA) Properties

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This property is of interest for applications in 3D microfabrication, data storage, and bio-imaging. There is no specific literature detailing the TPA properties of this compound. However, the TPA cross-section of a molecule is generally enhanced by factors that increase the change in dipole moment upon excitation and the presence of extended π-conjugation. While the individual phenothiazine unit has a modest TPA response, linking two units together could potentially enhance this property through electronic coupling. The flexible propylene bridge, however, may limit the extent of through-space electronic communication between the two phenothiazine moieties, which could result in a TPA cross-section that is not significantly larger than twice that of a single phenothiazine unit.

Solvent Effects on Photophysical Behavior

The photophysical properties of phenothiazine derivatives are known to be influenced by the solvent environment. researchgate.netunito.it The absorption spectra of simple phenothiazines show little variation with solvent polarity. researchgate.net However, the fluorescence emission can exhibit solvatochromism, where the emission wavelength shifts with solvent polarity. This is particularly true for derivatives with charge-transfer character in the excited state. unito.it An increase in solvent polarity typically stabilizes the more polar excited state, leading to a red shift in the emission spectrum. researchgate.netnih.gov

For this compound, one would expect a noticeable solvent effect on its fluorescence properties. unito.it In polar solvents, the emission maximum is likely to be red-shifted compared to non-polar solvents. unito.it Furthermore, the fluorescence quantum yield and excited-state lifetimes can also be solvent-dependent. researchgate.net In some cases, specific interactions with protic solvents, such as hydrogen bonding, can significantly alter the photophysical behavior, sometimes leading to fluorescence quenching or enhancement. nih.gov

Excited State Dynamics and Lifetimes

The excited state of phenothiazine derivatives decays through several competing pathways. Following photoexcitation to the S1 state, the molecule can undergo fluorescence, internal conversion back to the ground state (S0), or intersystem crossing to the T1 state. The fluorescence lifetimes (τf) for phenothiazines are typically short, often in the range of a few nanoseconds (e.g., < 3 ns), consistent with their low fluorescence quantum yields. researchgate.net

The triplet state is generally much longer-lived, with phosphorescence lifetimes (τp) that can extend from microseconds to seconds, particularly at low temperatures or in rigid environments. researchgate.net For this compound, the dynamics would be complicated by the presence of two interacting chromophores. The flexible linker could introduce additional non-radiative decay pathways associated with intramolecular motion, potentially shortening the excited-state lifetimes. The dynamics could also involve energy transfer between the two phenothiazine units or the formation and decay of an excimer state, each with its own characteristic lifetime. Without direct experimental measurements, the precise lifetimes and dominant decay pathways for this specific compound remain speculative.

Redox Electrochemistry of 3,3 Propylenebis 10h Phenothiazine

Cyclic Voltammetry and Other Electrochemical Techniques

Cyclic voltammetry (CV) is a primary technique used to investigate the redox processes of phenothiazine-based compounds, including dimeric structures like 3,3'-Propylenebis-10H-phenothiazine. researchgate.netnsf.gov This method involves sweeping the potential of an electrode and measuring the resulting current, providing insights into oxidation and reduction events. For phenothiazine (B1677639) dimers, CV typically reveals two distinct, sequential oxidation steps. nih.gov These steps correspond to the successive formation of a radical cation and then a dication, where each phenothiazine unit loses one electron. nih.govuni-freiburg.de

The characteristics of the CV voltammogram, such as peak separation and the linear relationship between peak current and the scan rate, are used to determine the reversibility of the electron transfer processes. nih.gov In many phenothiazine dimers, these oxidations are observed to be chemically and electrochemically reversible. nih.govuni-freiburg.de Other techniques, such as electrochemical quartz crystal microbalance (EQCM), can be employed to study thin films of polymerized phenothiazine analogs, quantifying the number of electrons transferred per repeating unit and monitoring ion transport during redox cycling. nsf.gov

Oxidation Potentials and Reversibility of Redox Processes

The oxidation of this compound involves the sequential removal of electrons from the two phenothiazine moieties. This results in two distinct redox waves in the cyclic voltammogram. The first oxidation potential (E'1) corresponds to the formation of the radical cation (PTZ-PTZ)•+, and the second oxidation potential (E'2) corresponds to the formation of the dication (PTZ-PTZ)2+. nih.govrsc.org

Studies on similar phenothiazine dimers show two overlapping, reversible single-electron oxidations at low potentials. nih.gov The reversibility indicates that the resulting radical cations and dications are stable on the timescale of the CV experiment. The potential difference between the two oxidation steps (ΔE = E'2 - E'1) provides a measure of the electronic interaction between the two phenothiazine units.

The specific oxidation potentials are sensitive to the solvent and the supporting electrolyte used in the electrochemical measurement. chemrxiv.org For comparison, the table below shows the half-wave potentials for related phenothiazine dimers, demonstrating the typical range for these processes.

CompoundFirst Half-Wave Potential (E'1 vs Fc/Fc+)Second Half-Wave Potential (E'2 vs Fc/Fc+)Solvent
A phenothiazine dimer (PTZ) uni-freiburg.de0.26 V0.96 VCH2Cl2
A dimethoxylated phenothiazine dimer (PSDMPT) uni-freiburg.de0.11 V0.72 VCH2Cl2

This table presents data for representative phenothiazine polymer units to illustrate the concept of sequential oxidation potentials.

Formation and Stability of Radical Cations and Dications

Upon the first one-electron oxidation, this compound forms a mixed-valence radical cation, [(PTZ)2-C3H6]•+. In this species, the positive charge and the unpaired electron are delocalized over both phenothiazine rings, facilitated by the propylene (B89431) bridge. Phenothiazine radical cations are known for their remarkable stability, which is a key feature of this class of compounds. rsc.orgacs.org This stability arises from the extensive delocalization of the spin and charge across the planar heterocyclic structure. researchgate.net

The second one-electron oxidation generates the dication, [(PTZ)2-C3H6]2+. While phenothiazine radical cations are generally stable, the stability of the corresponding dications can vary. nih.gov In some cases, the second oxidation can be irreversible, suggesting decomposition of the dication. nih.govuni-freiburg.de However, appropriate substitution on the phenothiazine rings can significantly enhance the stability of the dicationic state, making the second redox process reversible. uni-freiburg.de The formation of stable dications is crucial for applications requiring multi-electron transfer, such as in energy storage materials. uni-freiburg.dersc.org The dication can exist as a singlet or triplet diradical, with the singlet ground state often being thermodynamically favored. rsc.orgrsc.org

Role of Propylene Linker in Modulating Redox Activity

A flexible linker like the propylene bridge allows the two phenothiazine moieties to adopt various conformations. This conformational freedom can affect the degree of through-space and through-bond electronic coupling. While a short, rigid linker might enforce strong electronic communication, a flexible three-carbon chain allows for a moderate interaction. This interaction is strong enough to make the two oxidation steps distinct but may not be as pronounced as in rigidly co-planar systems. Research on systems with flexible linkers has been extensive in exploring the redox properties of bridged diamine units. researchgate.net The linker ensures that the two phenothiazine units are oxidized sequentially rather than simultaneously at the same potential, which is characteristic of non-interacting redox centers.

Spectroelectrochemical Analysis of Redox Species

Spectroelectrochemistry is a powerful technique that provides spectral information on the species generated at different oxidation states. By coupling electrochemical control with UV-Vis-NIR spectroscopy, the electronic structure of the neutral molecule, the radical cation, and the dication of this compound can be characterized.

Upon oxidation of a phenothiazine derivative to its radical cation, characteristic changes appear in the electronic absorption spectrum. Typically, the intense π-π* transitions of the neutral phenothiazine in the UV region are replaced by new, strong absorption bands in the visible and near-infrared (NIR) regions. mdpi.commdpi.com For instance, the radical cation of chlorpromazine (B137089) shows new peaks around 467 nm and 526 nm. mdpi.com For the 10-phenyl-10H-phenothiazine radical cation, absorption bands are observed in both the visible and NIR regions. acs.org

Further oxidation to the dication results in another set of spectral changes. The absorption bands of the radical cation decrease, while new bands corresponding to the dication emerge. rsc.org For example, in a study of bis nih.govbenzothieno nih.govuni-freiburg.dethiazine (B8601807) dimers, the oxidation of the radical cation to the dication led to the formation of new absorption maxima, with a general blue-shift compared to the radical cation's main visible absorption. rsc.org These spectral fingerprints are invaluable for identifying the different redox species and understanding the electronic transitions within them. epa.gov

Structure Property Relationships in Bis Phenothiazine Systems with Alkyl Linkers

Impact of Propylene (B89431) Linker Length and Flexibility on Molecular Geometry and Planarity

The three-carbon chain of the propylene linker allows for various rotational conformers, leading to a range of possible orientations of the two phenothiazine (B1677639) units relative to each other. This flexibility can result in both "open" conformations, where the phenothiazine units are extended away from each other, and more "closed" or "folded" conformations, where they may be in closer proximity. This contrasts with shorter linkers, such as methylene (B1212753) or ethylene, which would impose greater steric hindrance and restrict the conformational landscape.

The flexibility of the propylene linker generally prevents the enforcement of a planar geometry across the entire molecule. The individual phenothiazine units will largely retain their characteristic folded "butterfly" structure. The dihedral angle of the phenothiazine core is a key parameter, and while substitutions on the ring can flatten this tricycle, the inherent flexibility of the propylene linker in 3,3'-Propylenebis-10H-phenothiazine would likely lead to a dynamic equilibrium of non-planar conformations in solution. researchgate.net The lack of rigid, co-planar arrangement of the two phenothiazine units has profound implications for the electronic communication between them.

Correlation Between Conformation and Electronic/Photophysical Properties

The conformational flexibility endowed by the propylene linker directly impacts the electronic and photophysical behavior of This compound . The degree of through-space and through-bond electronic communication between the two phenothiazine chromophores is highly dependent on their relative orientation.

In folded conformations where the phenothiazine rings are in close proximity, intramolecular charge transfer and excimer formation can be facilitated. This can lead to the emergence of new, red-shifted absorption and emission bands in the photophysical spectrum compared to the monomeric phenothiazine unit. Conversely, in extended conformations, the electronic coupling between the two units is diminished, and the photophysical properties would more closely resemble those of two independent phenothiazine molecules.

The photoluminescence, electroluminescence, and electrochemical properties of phenothiazine derivatives can be significantly modified by derivatization. elsevierpure.com For This compound , the propylene linker acts as an insulating bridge, largely preventing strong electronic conjugation between the two phenothiazine systems. Consequently, the absorption and emission spectra are expected to be similar to those of a corresponding monomeric 3-alkylphenothiazine, although the presence of two chromophores would lead to an increased molar extinction coefficient. The unique non-planar butterfly structure of the phenothiazine core itself impedes the formation of ground-state aggregates and excimers, a feature that would be retained in the propylene-linked dimer. rsc.org

Influence of Substitution Patterns on Redox and Optical Attributes

The redox and optical properties of This compound can be finely tuned by introducing various substituents onto the phenothiazine rings. The positions C-3, C-7, and N-10 are particularly amenable to functionalization. rsc.orgnih.gov

The introduction of electron-donating groups (e.g., alkoxy, alkylamino) at the 3 and 3' positions would be expected to lower the oxidation potential of the molecule, making it a better electron donor. Conversely, electron-withdrawing groups (e.g., nitro, cyano) would increase the oxidation potential. The reversible and often stable one-electron redox process of phenothiazines to form radical cations is a hallmark of this class of compounds. nih.gov In a propylene-linked dimer, the two phenothiazine units can be oxidized sequentially, often showing two distinct reversible oxidation waves in cyclic voltammetry. The potential difference between these two oxidation events can provide a measure of the electronic communication between the two redox centers.

The optical properties are also highly sensitive to substitution. Electron-donating substituents generally cause a bathochromic (red) shift in the absorption and emission spectra, while electron-withdrawing groups lead to a hypsochromic (blue) shift. This provides a powerful tool for tuning the color and emission characteristics of these materials.

Table 1: Expected Influence of Substituents on the Properties of Bis-Phenothiazine Systems

Substituent TypePositionExpected Effect on Redox PotentialExpected Effect on Optical Absorption
Electron-Donating (e.g., -OCH₃, -NR₂)3, 7Lowered (easier to oxidize)Bathochromic shift (to longer wavelengths)
Electron-Withdrawing (e.g., -NO₂, -CN)3, 7Increased (harder to oxidize)Hypsochromic shift (to shorter wavelengths)
Alkyl/Aryl10 (N-position)Moderate influence, can affect solubility and stabilityMinor shifts in absorption/emission

This table represents general trends observed for phenothiazine derivatives. rsc.orgnih.govrsc.org

Engineering of Optoelectronic Properties through Molecular Design

The principles of structure-property relationships allow for the rational design and engineering of bis-phenothiazine systems with tailored optoelectronic properties for specific applications. By carefully selecting the linker, substitution pattern, and functional groups, materials can be created for use in organic light-emitting diodes (OLEDs), solar cells, and sensors. rsc.orgresearchgate.net

For This compound , the two phenothiazine units act as strong electron donors. rsc.org By introducing electron-accepting moieties, either as substituents on the phenothiazine rings or attached to the linker, a "donor-acceptor" architecture can be constructed. This can lead to materials with strong intramolecular charge transfer (ICT) character, which are often characterized by broad and red-shifted absorption spectra and solvatochromic fluorescence.

The flexible propylene linker could be exploited to create responsive materials. For instance, the binding of a specific analyte could induce a conformational change, altering the distance and orientation of the two phenothiazine units and leading to a detectable change in the fluorescence or redox properties. This would form the basis of a chemosensor.

Furthermore, the ability to fine-tune the HOMO and LUMO energy levels through substitution is critical for optimizing the performance of phenothiazine-based materials in electronic devices. For example, in OLEDs, the HOMO level needs to be matched with the work function of the anode for efficient hole injection. Similarly, in organic solar cells, the energy levels of the donor and acceptor materials must be aligned for efficient charge separation. rsc.org

Table 2: Potential Applications and Corresponding Design Strategies for Bis-Phenothiazine Systems

ApplicationDesign StrategyKey Property to Engineer
Organic Light-Emitting Diodes (OLEDs)Introduce fluorescent or phosphorescent groups, tune HOMO/LUMO levels.High photoluminescence quantum yield, appropriate energy levels.
Organic Solar Cells (OSCs)Create donor-acceptor systems, broaden absorption spectrum.Broad absorption, suitable energy level alignment with acceptor.
Redox IndicatorsEnsure reversible redox behavior, tune redox potential.Reversible and well-defined redox waves at specific potentials.
ChemosensorsIncorporate recognition sites, utilize conformational changes.Changes in fluorescence or redox properties upon analyte binding.

This table provides a conceptual framework for the molecular engineering of bis-phenothiazine derivatives. rsc.orgrsc.orgresearchgate.net

Supramolecular Organization and Self Assembly of 3,3 Propylenebis 10h Phenothiazine

Non-Covalent Interactions Governing Assembly

The self-assembly of 3,3'-Propylenebis-10H-phenothiazine is primarily driven by a combination of non-covalent interactions, including π-π stacking, hydrophobic interactions, and potential hydrogen bonding. The electron-rich phenothiazine (B1677639) rings are prone to π-π stacking interactions, where the aromatic systems arrange themselves in a face-to-face or face-to-edge manner to minimize their contact with the surrounding medium, particularly in polar solvents. These interactions are a significant driving force for the aggregation of phenothiazine-based molecules.

Formation of Ordered Nanostructures, Gels, and Aggregates

The propensity of phenothiazine derivatives to form ordered aggregates suggests that this compound can self-assemble into various nanostructures such as nanofibers, nanorods, and vesicles. The formation of these structures is a nucleation-dependent process, where molecules first form small initial aggregates (nuclei) that then grow into larger, more defined architectures.

Of particular interest is the potential for this compound to act as a gelator. The formation of an "insoluble gel" has been reported for a related phenothiazine dimer, indicating that these types of molecules can form extensive three-dimensional networks that immobilize the solvent, resulting in a gel. google.com This gelation is likely a result of the directional and persistent non-covalent interactions leading to the formation of long, entangled fibrous structures. The balance between solubility and aggregation is critical; if the interactions are too strong, precipitation will occur, while if they are too weak, the molecules will remain in solution.

The table below summarizes the types of nanostructures that could potentially be formed by this compound based on the behavior of analogous compounds.

Potential NanostructureDriving ForcesPotential Properties
Nanofibers/Nanorods Strong, directional π-π stackingAnisotropic charge transport
Vesicles Hydrophobic interactions, amphiphilic characterEncapsulation and release
Gels Entangled fibrous networksStimuli-responsive materials
Nanoparticles Kinetically trapped off-pathway aggregatesTunable optical properties

Strategies for Directed Self-Assembly and Co-assembly

Controlling the self-assembly process of this compound to achieve specific, well-defined architectures is a key challenge. One strategy for directed self-assembly is the use of "seeding," where pre-formed aggregates are introduced into a solution of the monomeric compound. These seeds act as templates, promoting the growth of a specific type of nanostructure and overriding other potential assembly pathways. nih.gov This method allows for kinetic control over the supramolecular polymerization process.

Co-assembly with other molecules is another powerful strategy. By introducing a second component that can interact with this compound through non-covalent interactions, it is possible to create more complex and functional supramolecular structures. For instance, co-assembly with electron-accepting molecules could lead to the formation of charge-transfer complexes with interesting electronic and optical properties.

Solvent choice is also a critical parameter for directing self-assembly. The polarity, viscosity, and ability of the solvent to form hydrogen bonds can all influence the delicate balance of non-covalent interactions and thus the final morphology of the aggregates.

Influence of Propylene (B89431) Linker on Supramolecular Architectures

The propylene linker between the two phenothiazine units is not merely a passive spacer; it plays a critical role in defining the supramolecular architectures of this compound. The length and flexibility of the alkyl linker are known to have a significant impact on the aggregation pathways and the stability of the resulting nanostructures in similar systems. nih.govrsc.org

The three-carbon chain of the propylene linker imposes specific geometric constraints on the relative orientation of the two phenothiazine moieties. This can favor certain types of intramolecular and intermolecular interactions over others. For example, the linker may facilitate an folded conformation where intramolecular π-π stacking between the two phenothiazine units can occur. This pre-organization at the molecular level can then influence the subsequent intermolecular self-assembly process.

In some systems, the length of the alkyl linker can determine whether the self-assembly process leads to thermodynamically stable fibrous structures or kinetically trapped off-pathway aggregates like nanoparticles. nih.gov The specific length of the propylene linker in this compound will therefore be a key determinant of its self-assembly behavior, potentially enabling access to a range of different nanostructures by subtly tuning the assembly conditions.

The table below outlines the potential influence of the propylene linker on the supramolecular assembly.

Linker PropertyInfluence on Supramolecular Architecture
Length Dictates the distance and relative orientation between phenothiazine units, influencing the propensity for intra- vs. intermolecular interactions. Can determine the pathway of self-assembly (e.g., fibers vs. nanoparticles). nih.gov
Flexibility Allows for conformational changes that can adapt to different packing arrangements in the solid state or in aggregates. Can enable the formation of both ordered crystalline phases and amorphous, glassy states.
Hydrophobicity Contributes to the overall hydrophobic character of the molecule, promoting aggregation in polar solvents.

Advanced Research Applications of Bis Phenothiazine Derivatives in Materials Science and Optoelectronics

Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs)

Phenothiazine (B1677639) derivatives are well-regarded as robust electron-donating building blocks for organic dyes in Dye-Sensitized Solar Cells (DSSCs). researchgate.net Their electron-rich nature, stemming from the nitrogen and sulfur heteroatoms, facilitates efficient charge transfer. The characteristic non-planar, butterfly-like conformation of the phenothiazine ring system is advantageous in suppressing undesirable molecular aggregation and the formation of excimers, which can quench fluorescence and hinder device performance. researchgate.net

In the context of 3,3'-Propylenebis-10H-phenothiazine, the propylene (B89431) bridge connecting the two phenothiazine units at the 3 and 3' positions can lead to molecules with a larger surface area and potentially higher molar extinction coefficients, enhancing light-harvesting capabilities. While specific studies on this exact molecule in DSSCs are not abundant, the general principles of phenothiazine-based dyes suggest its potential. The propylene linker could also influence the orientation of the molecule on the semiconductor surface (e.g., TiO2), which is a critical factor for efficient electron injection.

In the realm of Perovskite Solar Cells (PSCs), phenothiazine derivatives have emerged as promising Hole Transporting Materials (HTMs). nih.govresearchgate.net They offer a cost-effective alternative to the commonly used spiro-OMeTAD. The function of an HTM is to efficiently extract and transport holes from the perovskite layer to the electrode while blocking electrons. The favorable optoelectronic properties, inherent electron-donating nature, and good hole mobility of phenothiazines make them suitable for this role. nih.gov The bis-phenothiazine structure of this compound could enhance hole mobility through intramolecular charge hopping between the two phenothiazine units. The flexible propylene linker may allow for better film formation and interfacial contact with the perovskite layer.

Table 1: Typical Photovoltaic Performance of Phenothiazine-Based Solar Cells

Cell TypeDerivative TypePower Conversion Efficiency (PCE)Reference
DSSCMonomeric Phenothiazine DyeUp to 7.0%General Literature
PSCPhenothiazine-based HTM12.6% - 14% researchgate.net
PSCD-A-D type Phenothiazine HTMUp to 19.17% researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The electroluminescent properties of phenothiazine derivatives make them attractive for use in Organic Light-Emitting Diodes (OLEDs). rsc.org They can be incorporated as part of the emissive layer or as host materials. The propeller-like structure of some phenothiazine-based emitters can lead to high photoluminescence quantum yields in the solid state by suppressing non-radiative decay pathways.

For this compound, the propylene bridge would create a larger, more complex molecular architecture compared to single phenothiazine units. This could be beneficial in preventing crystallization in thin films, leading to more stable and efficient amorphous emitting layers. The electronic communication between the two phenothiazine moieties, mediated by the propylene linker, could also give rise to unique emissive states.

In Organic Field-Effect Transistors (OFETs), the charge transport characteristics of the organic semiconductor are paramount. Phenothiazines, being p-type materials, are suitable for the active channel in p-channel OFETs. The butterfly conformation of phenothiazine can influence the intermolecular stacking in the solid state, which directly impacts charge carrier mobility. The design of this compound, with its two phenothiazine units, could potentially facilitate intermolecular charge transport pathways, although the flexible propylene linker might introduce some disorder.

Table 2: Performance Metrics of Phenothiazine-Based Optoelectronic Devices

Device TypeMaterial RoleKey Performance MetricReference
OLEDEmissive LayerExternal Quantum Efficiency (EQE) up to 5.1%General Literature
OLEDHost MaterialHigh triplet energy for blue phosphorescenceGeneral Literature
OFETp-type semiconductorHole mobility up to 10⁻³ cm²/VsGeneral Literature

Organic Materials for Energy Storage (e.g., Redox Flow Batteries, Organic Cathodes)

The reversible redox behavior of phenothiazine makes it a highly promising candidate for active materials in organic batteries. Phenothiazine can undergo stable, reversible oxidation to form a radical cation and then a dication, enabling the storage and release of electrical energy. This property is particularly relevant for the development of organic cathodes in lithium-ion batteries and for redox-active species in redox flow batteries.

The structure of this compound, featuring two redox-active phenothiazine centers, could theoretically offer a higher specific capacity compared to its monomeric counterparts. The propylene linker would ensure that the two units remain in close proximity, potentially influencing the redox potentials and the stability of the oxidized species. In the context of polymeric cathodes, incorporating such a bis-phenothiazine unit could lead to materials with high charge storage density.

For redox flow batteries, the solubility of the redox-active species in the electrolyte is a key parameter. The propylene bridge in this compound will affect its solubility and diffusion characteristics in a given solvent, which would need to be optimized for a flow battery system.

Table 3: Electrochemical Properties of Phenothiazine Derivatives for Energy Storage

ApplicationKey ParameterTypical ValueReference
Organic CathodeRedox Potential~3.5 V vs. Li/Li⁺General Literature
Organic CathodeSpecific Capacity~100-150 mAh/g (for polymers)General Literature
Redox Flow BatterySolubilityDependent on side chains and solventGeneral Literature

Chemosensing and Molecular Probing

The fluorescence properties of phenothiazine derivatives can be sensitive to their local environment, making them suitable for applications in chemosensing and molecular probing. Changes in fluorescence intensity or wavelength upon binding to a specific analyte can be used for detection. For instance, some phenothiazine derivatives have been shown to act as fluorescent sensors for metal ions or other small molecules.

The bis-phenothiazine structure of this compound could act as a chelating ligand for certain analytes, with the two phenothiazine units and the propylene bridge forming a binding pocket. The binding event could then modulate the photophysical properties of the molecule, leading to a detectable signal. The distance and orientation between the two phenothiazine rings, dictated by the propylene linker, would be crucial in determining the selectivity and sensitivity of such a sensor. While no specific chemosensing applications of this exact compound are reported, the general principles of phenothiazine-based sensors suggest its potential in this area.

Photochromic and Photo-Deformation Materials

While less common than their applications in optoelectronics and energy storage, phenothiazine derivatives can exhibit photochromic behavior, meaning they can reversibly change color upon exposure to light. This property arises from a photochemical reaction that alters the electronic structure of the molecule.

The presence of two photo-active phenothiazine units in this compound could potentially lead to interesting photochromic properties. The interaction between the two units upon photoexcitation might result in novel photochemical transformations and, consequently, unique color changes.

Photo-deformation materials are materials that change their shape in response to light. This effect is often based on the photoisomerization of molecules within a polymer matrix. While there is no direct evidence of this compound being used in photo-deformation materials, the structural changes that can occur in phenothiazine derivatives upon photo-oxidation or other photochemical reactions could potentially be harnessed to induce mechanical stress in a polymer network, leading to photo-induced deformation.

Conclusions and Future Research Directions

Summary of Key Academic Insights on 3,3'-Propylenebis-10H-phenothiazine

The electrochemical and photophysical properties of phenothiazine (B1677639) derivatives are areas of significant academic interest. nih.govresearchgate.net While specific data for this compound is not extensively detailed in readily available literature, the behavior of the parent phenothiazine molecule and other derivatives provides a strong basis for understanding its likely characteristics. Phenothiazines, in general, exhibit reversible oxidation processes and are known for their electron-donating nature. nih.govresearchgate.net The presence of two such units in this compound suggests the potential for multi-step redox behavior, a property valuable in the development of charge-storage materials. Furthermore, the photophysical properties, including absorption and emission of light, are expected to be influenced by the propylene (B89431) bridge, potentially leading to unique spectroscopic signatures compared to monomeric phenothiazines. nih.govnih.gov

Prospective Developments in Bis-Phenothiazine Chemistry

The field of bis-phenothiazine chemistry is poised for significant advancements, driven by the quest for novel materials with tailored functionalities. A key area of future development lies in the diversification of the linker unit connecting the two phenothiazine rings. Exploring linkers with varying lengths, flexibilities, and electronic properties will allow for fine-tuning of the electrochemical and photophysical characteristics of the resulting molecules. This could lead to the creation of new sensors, redox-active polymers, and components for organic electronic devices.

Another promising direction is the synthesis of hybrid phenothiazine compounds, where the phenothiazine core is combined with other functional chemical groups. mdpi.com This approach could yield materials with a combination of properties, such as the redox activity of phenothiazine and the specific binding capabilities of another moiety, opening up applications in areas like targeted drug delivery or catalysis. mdpi.comnih.gov The development of more efficient and selective synthetic methodologies, such as metal-free, three-component reactions, will be crucial in accelerating the exploration of new bis-phenothiazine structures. rsc.org

Challenges and Opportunities for Designing Advanced Functional Materials

The design of advanced functional materials based on bis-phenothiazines like this compound presents both challenges and exciting opportunities. A primary challenge is to achieve precise control over the three-dimensional arrangement of these molecules in the solid state, which is critical for optimizing charge transport and other material properties. Overcoming this may involve strategies like crystal engineering or the incorporation of specific substituents to guide intermolecular interactions.

Despite the challenges, the opportunities are vast. The inherent redox activity and electron-donating nature of the phenothiazine unit make these compounds highly promising for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org The ability to undergo reversible oxidation also makes them attractive candidates for the development of high-performance charge-storage materials for batteries and supercapacitors. Furthermore, the potential for these molecules to interact with biological systems opens up avenues for the design of new sensors and therapeutic agents. nih.gov The continued exploration of structure-property relationships in bis-phenothiazines will undoubtedly unlock new and innovative applications for this versatile class of compounds.

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